molecular formula C9H9ClF3N B6338210 Benzenemethanamine, 4-chloro-N-methyl-3-(trifluoromethyl)- CAS No. 90390-42-4

Benzenemethanamine, 4-chloro-N-methyl-3-(trifluoromethyl)-

Cat. No.: B6338210
CAS No.: 90390-42-4
M. Wt: 223.62 g/mol
InChI Key: SETNVKKNIIJSDA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Benzenemethanamine, 4-chloro-N-methyl-3-(trifluoromethyl)- typically involves the following steps :

    Starting Materials: The synthesis begins with 4-chloro-3-(trifluoromethyl)benzaldehyde as the primary raw material.

    Reductive Amination: The benzaldehyde undergoes reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. This reaction forms the desired benzenemethanamine derivative.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain the final compound with high purity.

Chemical Reactions Analysis

Benzenemethanamine, 4-chloro-N-methyl-3-(trifluoromethyl)- undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles such as hydroxide ions or alkoxide ions to form different substituted derivatives.

Scientific Research Applications

Benzenemethanamine, 4-chloro-N-methyl-3-(trifluoromethyl)- has several scientific research applications, including :

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in the development of new drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzenemethanamine, 4-chloro-N-methyl-3-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Benzenemethanamine, 4-chloro-N-methyl-3-(trifluoromethyl)- can be compared with other similar compounds, such as :

    Benzenemethanamine, 4-chloro-: This compound lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    Benzenemethanamine, 4-chloro-N-methyl-: This compound lacks the trifluoromethyl group, leading to variations in its reactivity and applications.

    Benzenemethanamine, 4-chloro-3-(trifluoromethyl)-:

Benzenemethanamine, 4-chloro-N-methyl-3-(trifluoromethyl)- is unique due to the presence of both the trifluoromethyl and N-methyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3N/c1-14-5-6-2-3-8(10)7(4-6)9(11,12)13/h2-4,14H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETNVKKNIIJSDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=C(C=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70920408
Record name 1-[4-Chloro-3-(trifluoromethyl)phenyl]-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70920408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90390-42-4
Record name Benzenemethanamine, 4-chloro-N-methyl-3-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[4-Chloro-3-(trifluoromethyl)phenyl]-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70920408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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